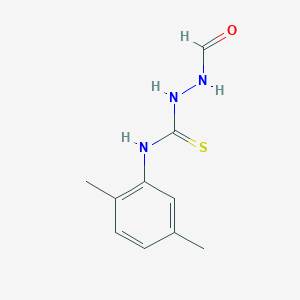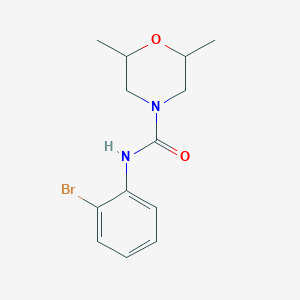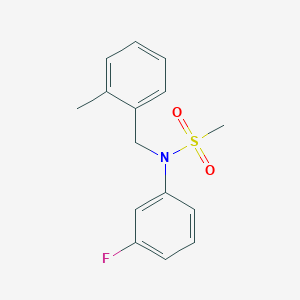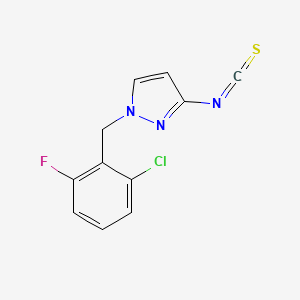
N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide, also known as DMFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFC belongs to the class of thiosemicarbazone compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, antioxidant activity, and anti-inflammatory activity. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide has several advantages for lab experiments, including its simple and efficient synthesis method, potent biological activity, and ability to exhibit synergistic effects with other agents. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide research, including further studies to fully understand its mechanism of action and potential applications in cancer treatment, antimicrobial therapy, and neuroprotection. Other future directions include the development of novel this compound derivatives with improved biological activity and the investigation of this compound's potential as a diagnostic tool for cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent biological activity, including antitumor, antimicrobial, and neuroprotective properties. However, further studies are needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial therapy, and neuroprotection. In cancer research, this compound has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In antimicrobial research, this compound has been found to exhibit potent activity against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to exhibit synergistic effects with other antimicrobial agents, making it a potential candidate for combination therapy.
In neuroprotection research, this compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioylamino]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-4-8(2)9(5-7)12-10(15)13-11-6-14/h3-6H,1-2H3,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPFICRCXQNGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4715821.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4715842.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-2-pyridinylacetamide](/img/structure/B4715848.png)
![N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4715850.png)

![3-[(4-bromophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzamide](/img/structure/B4715868.png)
![5-benzylidene-2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4715869.png)
![4-ethyl 2-methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4715873.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4715880.png)
![5-(2,4-dichlorophenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4715888.png)
![N-benzyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4715912.png)
![5-{3-bromo-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4715917.png)
